N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-11-14(18)5-2-6-15(11)20-16(21)13-4-3-8-19-17(13)22-12-7-9-23-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOJNEDFXWZCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=C(N=CC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Nicotinamide Coupling: The brominated intermediate is then coupled with nicotinamide under conditions that facilitate the formation of the amide bond.
Tetrahydrothiophene Introduction: Finally, the tetrahydrothiophene group is introduced via an etherification reaction, where the hydroxyl group of the nicotinamide is replaced by the tetrahydrothiophene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromo Site
The 3-bromo-2-methylphenyl group undergoes substitution reactions with oxygen/nitrogen nucleophiles.
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Mechanistic Insight : The bromine's meta-directing effect (relative to methyl) facilitates substitution at the para position in NAS reactions .
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Catalytic Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., phenylboronic acid) yield biaryl derivatives under Pd(PPh₃)₄/K₂CO₃ in 1,4-dioxane (80°C, 24 hr) .
Hydrolysis of the Amide Bond
The nicotinamide moiety undergoes pH-dependent hydrolysis:
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Kinetics : Hydrolysis follows pseudo-first-order kinetics under acidic conditions (k = 0.023 min⁻¹) .
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Stabilizers : Co-solvents like DMF reduce hydrolysis rates by 40% .
Oxidation of Tetrahydrothiophene Moiety
The tetrahydrothiophen-3-yl-oxy group oxidizes to sulfoxide/sulfone derivatives:
| Oxidizing Agent | Product | Selectivity | Yield | Source |
|---|---|---|---|---|
| mCPBA (1.2 eq) | Sulfoxide | 90% | 85% | |
| H₂O₂ (30%), AcOH | Sulfone | 100% | 78% |
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Steric Effects : Oxidation at sulfur is favored over ring-opening due to steric protection from the adjacent methyl group .
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Applications : Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies .
Ether Cleavage and Functionalization
The tetrahydrothiophene-ether linkage reacts under strong Lewis acids:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ (3 eq) | DCM, −78°C → RT, 6 hr | Free phenol + tetrahydrothiophene | 91% | |
| TMSCl, NaI | MeCN, reflux, 12 hr | Iodo-nicotinamide analog | 63% |
Photochemical and Thermal Stability
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| UV light (254 nm) | C-Br bond homolysis → radical coupling | 15 min | |
| 100°C, 24 hr (neat) | Amide dimerization via Br∙∙∙H-N H-bond | 48 hr |
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves several key steps, typically starting from 3-bromo-2-methylphenol and tetrahydrothiophene derivatives. The structural integrity of the compound is crucial for its biological activity, and various studies have characterized its crystal structure and molecular interactions.
Biological Activities
1. Inhibition of Stearoyl-CoA Desaturase (SCD)
One notable application of compounds similar to this compound is their role as inhibitors of Stearoyl-CoA desaturase, an enzyme involved in lipid metabolism. Inhibitors of SCD have been identified as potential treatments for various cancers due to their ability to disrupt fatty acid metabolism, which is essential for cancer cell proliferation .
2. Targeting Cytochrome P450 Enzymes
Research has also indicated that certain derivatives can be metabolically activated by cytochrome P450 enzymes, leading to selective toxicity against cancer cells. This metabolic activation is crucial for enhancing the therapeutic index of these compounds in cancer treatment .
3. Anticancer Properties
Several studies have demonstrated the anticancer properties of related compounds through high-throughput screening against non-small-cell lung cancer lines. These compounds exhibited selective toxicity, making them promising candidates for further development in targeted cancer therapies .
Case Study 1: SCD Inhibitors
A series of oxalic acid diamides were evaluated for their ability to inhibit SCD in cancer cell lines. The study revealed that specific structural modifications led to enhanced selectivity and potency against certain cancer types. The structure–activity relationship (SAR) analysis provided insights into how variations in the molecular structure impact biological activity .
Case Study 2: Cytochrome P450 Activation
In another study, compounds were designed to exploit the metabolic pathways involving cytochrome P450 enzymes. The resulting metabolites demonstrated increased efficacy against cancer cells while minimizing systemic toxicity, highlighting the importance of metabolic activation in drug design .
Comparative Data Table
Mechanism of Action
The mechanism by which N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: Similar structure but with an isonicotinamide moiety.
Uniqueness
N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a brominated aromatic ring, a nicotinamide moiety, and a tetrahydrofuran group, which contribute to its unique properties and interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.3 g/mol. The structural components include:
- Brominated Phenyl Ring : The presence of the bromine atom enhances the compound's reactivity and potential for halogen bonding.
- Nicotinamide Moiety : This part is crucial for biological interactions, particularly in enzyme inhibition and receptor binding.
- Tetrahydrofuran Group : This group may influence solubility and permeability characteristics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nicotinamide portion can mimic natural substrates, allowing it to bind effectively to active sites on proteins. This binding can lead to the inhibition of enzymatic activity or modulation of receptor functions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM, indicating potent antiproliferative properties. Notably, it exhibited a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable selectivity index for targeting cancer cells over healthy cells .
Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antiviral activity against influenza viruses. It was noted that compounds with similar structures exhibited effective viral load reduction in infected models, indicating that this compound could potentially have similar effects .
Study 1: Anticancer Efficacy
A pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound resulted in significant inhibition of lung metastasis compared to known chemotherapeutic agents. The study indicated that the compound not only inhibited tumor growth but also had a direct impact on metastatic processes .
Study 2: Safety Profile Assessment
In a subacute toxicity study conducted on healthy mice, the compound was administered at high doses (40 mg/kg), demonstrating a favorable safety profile with no significant adverse effects observed during the treatment period. This suggests that this compound may be suitable for further development as a therapeutic agent .
Comparative Analysis
| Compound Name | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| This compound | 0.126 | MDA-MB-231 | Anticancer |
| Similar Compound A | 27.4 | Influenza Virus | Antiviral |
| Similar Compound B | 17.02 | MCF7 | Anticancer |
Q & A
Basic Research Questions
Q. How can the synthesis of N-(3-bromo-2-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide be optimized for higher yield and purity?
- Methodology : Multi-step synthetic routes require precise control of reaction parameters. For example, polar solvents (e.g., DMF or ethanol) enhance intermediate solubility and reaction rates, while catalysts like pyridine or p-toluenesulfonic acid improve coupling efficiency. Reaction temperatures between 60–80°C are critical for minimizing side products .
- Data Analysis : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Validate purity with HPLC (>95%) and confirm structures via NMR and mass spectrometry .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Techniques :
- NMR : Assign proton environments (e.g., bromophenyl protons at δ 7.2–7.8 ppm, tetrahydrothiophen oxy-group protons at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolve tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) using SHELXL for refinement. The compound’s near-planar conformation (dihedral angle: ~8.38°) arises from π-conjugation across the amide bridge .
Q. How does the compound’s stability vary under different storage conditions?
- Degradation Pathways : Susceptible to hydrolysis (amide bond cleavage) and oxidation (bromophenyl group). Substitution reactions may occur at the bromine site under nucleophilic conditions .
- Storage Recommendations : Store at –20°C in inert atmospheres (argon) with desiccants. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?
- Approach :
- DFT Calculations : Model electronic structure (HOMO-LUMO gaps) to predict regioselectivity in substitution reactions .
- Molecular Docking : Simulate binding to nicotinamide-associated enzymes (e.g., PARPs) using AutoDock Vina. Key interactions include hydrogen bonding with the pyridine ring and hydrophobic contacts with the tetrahydrothiophen moiety .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Study : Discrepancies in IC50 values (e.g., PARP1 inhibition vs. cytotoxicity) may arise from off-target effects or assay conditions (e.g., pH, co-solvents).
- Resolution Strategy :
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Perform crystallographic studies to confirm target engagement, as seen in structurally related compounds .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Optimization :
- Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Implement flow chemistry for exothermic steps (e.g., bromination) to improve safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
